Unii-XM665LD5AD
描述
The UNII “XM665LD5AD” is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information . It’s generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The compound is a versatile material used in scientific research with various applications, such as drug development, catalyst synthesis, and nanotechnology.
Molecular Structure Analysis
The molecular formula of the compound is C20H19F2N3O5 . The InChIKey is NQVIDZANHVWALI-LLVKDONJSA-N . The compound has a molecular weight of 419.3788 . The stereochemistry is absolute, and it has one defined stereocenter .科学研究应用
纳米技术与材料科学
纳米粒子的进展:纳米技术的研究,包括无机纳米粒子的发展,在各种科学和工业应用中发挥着至关重要的作用。这一进展对于电子学和材料科学等领域的进步至关重要(Cushing, Kolesnichenko, & O'Connor, 2004)。
纳米医学和分子影像:纳米技术在医学中的作用,特别是通过分子影像,具有重要意义。这一领域探索了纳米材料对健康和环境的影响,以及它们在诊断和治疗疾病方面的潜力(Sutcliffe, 2011)。
科学研究中的协作环境
- 协作工作环境:对于像环境模型这样的大型科学应用,协作环境至关重要。这涉及使用软件和工具进行远程开发和数据共享,这对地理上分散的科学界至关重要(Şahin, Weihrauch, Dimov, & Alexandrov, 2009)。
科学教育与创新
- 研究转化教育计划:旨在将科学研究转化为实用创新的计划至关重要。这些计划专注于 STEM 和创业的体验式学习,以创建可行且对社会有益的企业(Giordan, Shartrand, Steig, & Weilerstein, 2011)。
科学应用中的先进技术
空间研究中的纳米卫星:大学纳米卫星计划突出了学术研究与太空实际技术部署的交叉点。它强调了航空航天专业人员的培训以及 MEMS 和自主控制等先进技术在空间研究中的注入(Hunyadi, Ganley, Peffer, & Kumashiro, 2004)。
纳米尺度的物质物理学:纳米尺度物质物理学的研究对于理解和开发具有特定宏观特性的材料至关重要。这项研究对于工程和医学等领域中各种技术应用至关重要(Albertini et al., 2019)。
研究中的数据管理和计算
- 数据密集型分析流程:在数据密集型科学研究中,工作流、服务和门户等技术对于互操作性、集成、自动化、可重复性和高效的数据处理至关重要。满足这些需求通常需要混合技术(Yao, Rabhi, & Peat, 2014)。
作用机制
Unii-XM665LD5AD, also known as Umeclidinium , is a chemical compound with significant biological activity. This article will cover its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Umeclidinium primarily targets the muscarinic subtype 3 (M3) receptors located in the airway smooth muscle . These receptors play a crucial role in controlling the maintenance of the airway, particularly in the parasympathetic nervous system .
Mode of Action
Umeclidinium is a long-acting muscarinic antagonist , often referred to as an anticholinergic . It interacts with its targets by inhibiting the binding of acetylcholine to the M3 muscarinic receptors . This action prevents bronchoconstriction, thereby opening up the airways .
Biochemical Pathways
The primary biochemical pathway affected by Umeclidinium is the acetylcholine pathway in the parasympathetic nervous system . By blocking the M3 muscarinic receptors, Umeclidinium inhibits the binding of acetylcholine, leading to bronchodilation .
Pharmacokinetics
The pharmacokinetic properties of Umeclidinium include its absorption, distribution, metabolism, and excretion (ADME) properties . Umeclidinium is absorbed in the lung, with minimal contribution from oral absorption . It is distributed with a volume of distribution (Vd) of 86 L following IV administration . Umeclidinium is metabolized in the liver via CYP2D6 and is a substrate for the P-glycoprotein (P-gp) transporter . Less than 1% of Umeclidinium is excreted in the urine, while 92% is excreted in the feces following oral administration .
Result of Action
The molecular and cellular effects of Umeclidinium’s action primarily involve the relaxation of the airway smooth muscle, leading to bronchodilation . This action helps to improve airflow and reduce symptoms in patients with chronic obstructive pulmonary disease (COPD) .
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-11(4-7-26)25-6-5-24-10-14(17(27)18(28)16(24)20(25)30)19(29)23-9-12-2-3-13(21)8-15(12)22/h2-3,5-6,8,10-11,26,28H,4,7,9H2,1H3,(H,23,29)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIDZANHVWALI-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C=CN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N1C=CN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1973402-05-9 | |
Record name | N-((2,4-Difluorophenyl)methyl)-1,8-dihydro-9-hydroxy-2-((1R)-3-hydroxy-1-methylpropyl)-1,8-dioxo-2H-pyrido(1,2-a)pyrazine-7-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1973402059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2,4-DIFLUOROPHENYL)METHYL)-1,8-DIHYDRO-9-HYDROXY-2-((1R)-3-HYDROXY-1-METHYLPROPYL)-1,8-DIOXO-2H-PYRIDO(1,2-A)PYRAZINE-7-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM665LD5AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。